![molecular formula C15H25N5O2 B5629896 N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals studied for their interactions with biological receptors and their potential in various applications within medicinal chemistry and pharmacology. Its synthesis and characterization are crucial for understanding its biological activity and potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, including regioselective synthesis for heterocyclic amino acids in protected ester forms. These processes often utilize starting materials such as piperidine carboxylic acids, which are converted through stages involving β-keto esters, β-enamine diketones, and various N-substituted hydrazines to yield the target compounds (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography, Hirshfeld, and DFT calculations to analyze the intermolecular interactions that influence the molecular packing of compounds. These studies highlight the importance of hydrogen bonding, N...H, and H...C contacts in stabilizing the molecular structure (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical behavior, including reactions with other compounds and the stability of various conformers, is critical for understanding the compound's potential interactions and mechanisms of action in biological systems. For example, studies have shown how specific substituents affect receptor binding affinity and the potential for the compound to act as an antagonist or agonist depending on its interaction with receptors (Hurst et al., 2002).
Physical Properties Analysis
Physical properties, such as crystalline structure, melting points, and solubility, are essential for the formulation and delivery of potential therapeutic agents. These properties are determined through various analytical techniques, including crystallography and spectroscopy, to ensure the compound's stability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental for assessing the compound's therapeutic potential. This includes studies on the compound's binding affinity to receptors, its ability to induce or inhibit biological pathways, and its metabolism within biological systems.
This compound's synthesis, structure, and properties highlight its potential for further research and development in therapeutic applications. Its complex synthesis and the detailed analysis of its molecular structure and interactions provide a foundation for understanding its biological activities and potential applications in medicinal chemistry.
- Synthesis and characterization of novel compounds for potential biological applications (Matulevičiūtė et al., 2021).
- Molecular structure investigations using advanced computational and analytical techniques (Shawish et al., 2021).
- Analysis of chemical reactions and interactions with biological receptors (Hurst et al., 2002).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. Given its pyrazole core, it may have potential uses in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of biological activities .
特性
IUPAC Name |
3-N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-11-8-13(19(4)17-11)9-16-14(21)12-6-5-7-20(10-12)15(22)18(2)3/h8,12H,5-7,9-10H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZOAWCHXUBLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
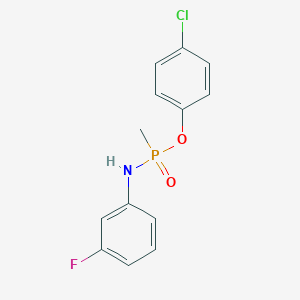
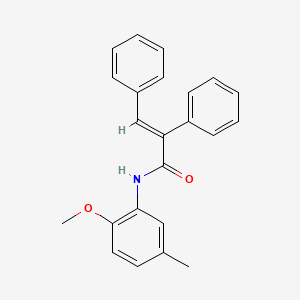

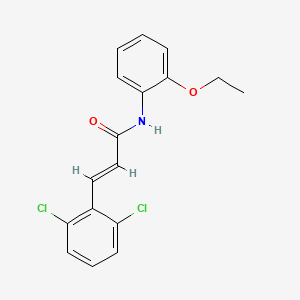
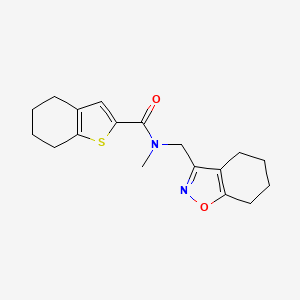
![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)
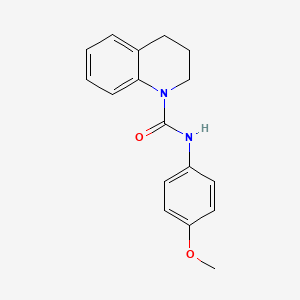
![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)
![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)